molecular formula C27H29N3O3S B11154892 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11154892
M. Wt: 475.6 g/mol
InChI Key: BXMSMIBGVCCJMZ-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromen-4-one core, a thiazole ring, and a piperazine moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the thiazole ring and the piperazine moiety. Common reagents used in these reactions include ethyl acetoacetate, 4-methylpiperazine, and 4-methyl-1,3-thiazole-2-amine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted piperazine derivatives. These products can exhibit different biological activities and chemical properties compared to the parent compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and cellular processes.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The presence of the chromen-4-one core and the thiazole ring contributes to its ability to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chromen-4-one core, the thiazole ring, and the piperazine moiety distinguishes it from other similar compounds and contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)-phenylmethyl]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C27H29N3O3S/c1-4-18-14-20-25(32)21(27-28-17(2)16-34-27)15-33-26(20)22(24(18)31)23(19-8-6-5-7-9-19)30-12-10-29(3)11-13-30/h5-9,14-16,23,31H,4,10-13H2,1-3H3

InChI Key

BXMSMIBGVCCJMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)C(C3=CC=CC=C3)N4CCN(CC4)C)OC=C(C2=O)C5=NC(=CS5)C

Origin of Product

United States

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